molecular formula C14H15NO3 B11865052 7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one CAS No. 63961-73-9

7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B11865052
CAS No.: 63961-73-9
M. Wt: 245.27 g/mol
InChI Key: JWJIHJLKEHAXQR-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position and a piperidinyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4H-chromen-4-one with piperidine. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine itself, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development .

Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical structure allows for the design of compounds with specific properties tailored to industrial applications .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group at the 7th position and the piperidinyl group at the 2nd position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxy and piperidinyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

63961-73-9

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

7-hydroxy-2-piperidin-1-ylchromen-4-one

InChI

InChI=1S/C14H15NO3/c16-10-4-5-11-12(17)9-14(18-13(11)8-10)15-6-2-1-3-7-15/h4-5,8-9,16H,1-3,6-7H2

InChI Key

JWJIHJLKEHAXQR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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